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Esculentin-1c

Cat. No.: B1576696
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Description

Contextualization within Amphibian Host-Defense Peptides

Amphibians, inhabiting diverse and often pathogen-rich environments, have evolved a sophisticated chemical defense system as part of their innate immunity. A crucial component of this system is the secretion of a wide array of host-defense peptides (HDPs) from granular glands in their skin. nih.gov These peptides are generally cationic, containing 10 to 50 amino acids, and are a vital first line of defense against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. frontiersin.orgnih.gov Among the various families of amphibian HDPs, the esculentin (B142307) family stands out for its potent and broad-spectrum antimicrobial activity. nih.govmdpi.com Esculentin-1c belongs to this important family of peptides, which are characterized by a highly conserved amino acid sequence and a C-terminal loop. mdpi.comuniroma1.it

Historical Perspective of this compound Discovery and Characterization

This compound is a 46-amino acid peptide originally isolated from the skin secretions of the European frog, Rana esculenta (now known as Pelophylax lessonae/ridibundus). nih.govfrontiersin.org The esculentin family of peptides was first identified and purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.org Early research focused on determining the primary amino acid sequence and initial assessment of the biological activities of these peptides. Subsequent studies, including nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in elucidating the three-dimensional structure of this compound, revealing key structural features that underpin its potent antimicrobial function. nih.gov

Significance of this compound as a Research Candidate

This compound has emerged as a significant subject of scientific investigation due to its powerful and broad-spectrum antimicrobial properties. nih.gov It is considered one of the most potent bioactive molecules from amphibian skin secretions. nih.gov The growing threat of antibiotic-resistant bacteria has intensified the search for novel antimicrobial agents, and this compound, along with its derivatives, represents a promising template for the development of new therapeutics. nih.gov Its multifaceted activities, including antibacterial, antifungal, and antibiofilm capabilities, make it a versatile candidate for addressing complex microbial infections. Furthermore, its unique mechanism of action, primarily involving the disruption of microbial membranes, offers a potential advantage in overcoming conventional resistance mechanisms.

Properties

bioactivity

Gram+ & Gram-,

sequence

GIFSKLAGKKIKNLLISGLKNIGKEVGMDVVRTGIDIAGCKIKGEC

Origin of Product

United States

Structural Elucidation and Conformational Dynamics of Esculentin 1c

Primary Amino Acid Sequence Analysis and Peptide Architecture of Esculentin-1c and its Derivatives

This compound is a diastereomer of a truncated version of the naturally occurring frog skin peptide, esculentin-1a (B1576700). Specifically, it is a derivative of esculentin-1a(1-21)NH₂, a 21-amino acid peptide which corresponds to the first 20 residues of esculentin-1a with a C-terminal glycinamide. asm.orgplos.orgnih.gov The native esculentin-1a is a larger peptide, composed of 46 amino acids and featuring a C-terminal heptapeptide (B1575542) ring formed by a disulfide bridge. frontiersin.orgvulcanchem.com

The defining feature of this compound, also referred to as Esc(1-21)-1c, is the strategic substitution of two L-amino acids with their D-enantiomers. frontiersin.orgnih.gov In its primary sequence, the L-Leucine at position 14 and the L-Serine at position 17 of the parent peptide, Esc(1-21), are replaced by D-Leucine and D-Serine, respectively. asm.orgnih.gov This modification was rationally designed to enhance certain properties of the peptide, such as its stability against enzymatic degradation. frontiersin.orgnih.gov

The primary sequence of the parent peptide, esculentin-1a(1-21)NH₂, is GIFSKLAGKKIKNLLISGLKG-NH₂. nih.govresearchgate.net The introduction of D-amino acids in this compound is a key architectural feature that distinguishes it from its native counterpart and other derivatives.

Table 1: Primary Amino Acid Sequence of this compound and Related Peptides

Peptide Name Amino Acid Sequence Modifications
Esculentin-1a(1-21)NH₂ GIFSKLAGKKIKNLLISGLKG-NH₂ C-terminal amidation
This compound (Esc(1-21)-1c) GIFSKLAGKKIKN(D-Leu)LIS(D-Ser)LKG-NH₂ D-amino acid substitutions at positions 14 & 17; C-terminal amidation
Esculentin-1a (native) GIFSKLGRKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC 46 amino acids with a C-terminal disulfide bridge vulcanchem.com

Solution Structure Determination of this compound by Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the three-dimensional structure of esculentin (B142307) peptides. Studies on a 46-amino acid version of this compound in a trifluoroethanol (TFE)/water solution, which mimics a membrane environment, revealed a distinct structure. The peptide was found to be composed of three α-helical segments, with each helix exhibiting amphipathic properties.

Further NMR studies, specifically using transferred nuclear Overhauser effect spectroscopy (tr-NOESY), have been conducted on the 21-amino acid derivative, Esc(1-21)-1c, in the presence of lipopolysaccharide (LPS) micelles from Pseudomonas aeruginosa. rcsb.orgresearchgate.net These investigations showed that in an aqueous solution, the peptide adopts a random coil structure. rcsb.org However, upon interaction with LPS micelles, it undergoes a significant conformational change. The N-terminal region of Esc(1-21)-1c folds into an alpha-helical conformation, while the C-terminal portion, which contains the D-amino acid substitutions, remains largely flexible and disordered. rcsb.org

Conformational Behavior of this compound in Membrane-Mimetic Environments

The environment plays a crucial role in dictating the conformation of this compound and its parent peptides. In membrane-mimetic environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, and lipid vesicles, esculentin peptides generally fold into an amphipathic α-helical structure. frontiersin.org This folding is a common characteristic of many antimicrobial peptides and is essential for their interaction with and disruption of microbial membranes.

For the diastereomer Esc(1-21)-1c, its conformational behavior in the presence of P. aeruginosa LPS micelles has been a key area of research. rcsb.org The D-amino acid substitutions at positions 14 and 17 disrupt the helical stability in the C-terminal half of the peptide. researchgate.net This results in a structure where the N-terminus is helical, and the C-terminus is flexible. rcsb.org This is a notable difference from the all-L-amino acid parent peptide, Esc(1-21), which forms a more continuous and stable amphipathic helix under the same conditions. rcsb.org The altered conformation of Esc(1-21)-1c in this membrane-mimetic environment directly influences its binding affinity and subsequent biological activity.

Structural Features Correlated with Biological Activity

The biological functions of this compound are intrinsically tied to its specific structural features. The amphipathic nature of its α-helical domains is a critical factor, allowing the peptide to interact with and penetrate the lipid bilayers of bacterial membranes.

The introduction of D-amino acids in Esc(1-21)-1c has several important consequences for its biological activity. This modification is known to confer increased resistance to proteolytic degradation by enzymes like human and bacterial elastases, which are prevalent in infection sites. nih.govresearchgate.net The main cleavage sites in the parent peptide are located near the positions of the D-amino acid substitutions in the diastereomer, thus protecting Esc(1-21)-1c from enzymatic breakdown. asm.org

While enhancing stability, the D-amino acid substitutions also alter the peptide's interaction with bacterial membranes. The disruption of the C-terminal α-helix in Esc(1-21)-1c leads to a weaker binding affinity for LPS compared to its all-L counterpart. rcsb.org This difference in interaction with the outer membrane component of Gram-negative bacteria is believed to be a reason for their different anti-endotoxin activities. rcsb.org Furthermore, the reduced α-helicity in the diastereomer has been correlated with significantly lower toxicity towards mammalian cells. researchgate.net The balance between maintaining a sufficient α-helical content for antimicrobial action and reducing cytotoxicity through structural modifications like D-amino acid incorporation is a key aspect of its design. jst.go.jp

Preclinical Biological Activities of Esculentin 1c

Broad-Spectrum Antimicrobial Efficacy of Esculentin-1c

This compound, a derivative of the frog skin antimicrobial peptide esculentin-1a (B1576700), has been the subject of extensive research for its potent and broad-spectrum antimicrobial properties. mdpi.com This section details its effectiveness against specific Gram-negative bacteria, its ability to inhibit the formation of bacterial biofilms, and its synergistic interactions with conventional antibiotics.

Activity against Gram-Negative Bacterial Pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli O157:H7)

This compound has shown significant antimicrobial activity against several Gram-negative bacterial pathogens. mdpi.com Notably, it is effective against Pseudomonas aeruginosa, a bacterium known for causing severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. researchgate.netnih.gov Studies have also highlighted its efficacy against pathogenic strains of Escherichia coli, such as E. coli O157:H7. nih.gov

Bacterial Strain Activity of this compound Reference
Pseudomonas aeruginosaPotent bactericidal activity against both planktonic and biofilm forms. rcsb.org
Escherichia coli O157:H7Strong inhibitory and bactericidal effects. nih.gov
Escherichia coli K12Strong inhibitory effect. nih.gov

Inhibition of Bacterial Biofilm Formation by this compound

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. frontiersin.org this compound has demonstrated a remarkable ability to inhibit the formation of these resilient structures, particularly those of P. aeruginosa. nih.govfrontiersin.org

The anti-biofilm activity of this compound is multifaceted. It can interfere with bacterial motility, a crucial step in the initial stages of biofilm formation. frontiersin.org Furthermore, it has been shown to downregulate the expression of genes involved in biofilm development. nih.gov By preventing biofilm formation, this compound can render bacteria more susceptible to antimicrobial agents and host defenses. frontiersin.org

Pathogen Effect on Biofilm Mechanism of Action Reference
Pseudomonas aeruginosaInhibition of biofilm formation.Downregulation of genes controlling biofilm formation. researchgate.net
Aeromonas hydrophilaSignificant inhibition of biofilm formation.Downregulation of genes related to biofilm formation and upregulation of genes negatively related to biofilm formation. frontiersin.org

Synergistic Interactions of this compound with Conventional Antibiotics (e.g., Tetracycline (B611298), Aztreonam)

A significant aspect of this compound's preclinical profile is its ability to act synergistically with conventional antibiotics. nih.gov This means that the combined effect of the peptide and an antibiotic is greater than the sum of their individual effects. This synergy has been observed with several antibiotics, including tetracycline and aztreonam, against P. aeruginosa. nih.govresearchgate.net

The mechanism behind this synergy often involves the peptide's ability to permeabilize the bacterial membrane, thereby facilitating the entry of the antibiotic into the bacterial cell. nih.gov Additionally, this compound has been found to decrease the expression of efflux pumps, which are bacterial proteins that actively expel antibiotics from the cell. nih.govresearchgate.net By inhibiting these pumps, the peptide increases the intracellular concentration of the antibiotic, enhancing its efficacy.

Antibiotic Interaction with this compound Bacterial Target Reference
TetracyclineSynergisticPseudomonas aeruginosa nih.govresearchgate.net
AztreonamSynergisticPseudomonas aeruginosa nih.gov
ErythromycinSynergisticPseudomonas aeruginosa researchgate.net
ChloramphenicolSynergisticPseudomonas aeruginosa researchgate.net
CeftazidimeAdditivePseudomonas aeruginosa researchgate.net
TobramycinNo interactionPseudomonas aeruginosa nih.gov

Cellular Responses Induced by this compound Beyond Direct Antimicrobial Effects

Beyond its direct antimicrobial actions, this compound has been found to modulate various cellular responses in eukaryotic cells. These activities suggest a broader therapeutic potential for this peptide, particularly in the context of tissue repair and regeneration.

This compound Effects on Eukaryotic Cell Migration and Wound Healing Processes (e.g., Bronchial Epithelial Cells, Human Umbilical Vein Endothelial Cells)

Cell migration is a fundamental process in wound healing, and this compound has been shown to promote the migration of several types of eukaryotic cells. nih.gov This has been observed in bronchial epithelial cells, which are crucial for repairing the lining of the respiratory tract, and in human umbilical vein endothelial cells (HUVECs), which are involved in the formation of new blood vessels. nih.govnih.gov

The pro-migratory effects of this compound are thought to be mediated through the activation of specific signaling pathways within the cells. nih.gov For instance, in bronchial epithelial cells, it has been shown to stimulate cell migration even in the presence of bacterial components that would normally inhibit this process. nih.gov This suggests that this compound could play a dual role in infected wounds by both combating the infection and promoting tissue repair.

Cell Type Observed Effect Potential Implication Reference
Bronchial Epithelial Cells (wt-CFBE and ΔF508-CFBE)Stimulation of cell migration.Promotion of re-epithelialization of injured lung tissue. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs)Promotion of cell migration and proliferation.Enhancement of wound healing through angiogenesis. nih.gov
Human Keratinocytes (HaCaT)Promotion of cell migration.Acceleration of skin wound healing. researchgate.net

Investigation of Angiogenic Potential Mediated by this compound in vitro and in vivo (Preclinical Models)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in wound healing and tissue regeneration. nih.gov Preclinical studies have begun to explore the angiogenic potential of this compound. In vitro assays using HUVECs have shown that a related peptide, Esculentin-1a(1-21)NH2, can promote cell proliferation and migration, which are key events in angiogenesis. nih.gov

In vivo studies using a mouse model of full-thickness skin wounds have demonstrated that topical application of Esculentin-1a(1-21)NH2 can accelerate wound closure by increasing collagen deposition and angiogenesis. nih.gov The peptide was found to upregulate the expression of markers associated with angiogenesis. nih.gov These findings suggest that this compound and its parent peptides could be valuable therapeutic agents for promoting wound healing, particularly in conditions where angiogenesis is impaired.

Model Findings Signaling Pathway Implicated Reference
In vitro (HUVECs)Promoted cell migration and proliferation; upregulated CD31 expression.PI3K/AKT pathway. nih.gov
In vivo (Mouse full-thickness excision model)Accelerated wound healing; increased collagen deposition and angiogenesis.Not explicitly stated for this compound, but PI3K/AKT for Esculentin-1a(1-21)NH2. nih.gov

Insulinotropic Properties of this compound in Pancreatic Beta-Cell Models

This compound, a derivative of the frog-skin host-defense peptide esculentin-1a, has demonstrated notable insulin-releasing capabilities in preclinical studies involving pancreatic beta-cell models. nih.gov Research utilizing clonal beta-cell lines, such as the rat-derived BRIN-BD11 cells and the human-derived 1.1B4 cells, has been instrumental in characterizing these properties. nih.gov

Studies have shown that peptides related to esculentin-1a can induce a concentration-dependent stimulation of insulin (B600854) secretion from these beta-cell lines. nih.gov For instance, esculentin-1a(1-21).NH2, a related peptide, and its analogues have been observed to significantly increase insulin release from both BRIN-BD11 and 1.1B4 cells. nih.govresearchgate.net While this compound itself was found to be less potent in in vitro settings compared to its all L-amino acid counterparts, it still exhibited significant bioactivity. nih.gov This suggests that while the peptide's structure, particularly its helicity, is a key determinant of its insulinotropic efficacy, this compound retains the ability to stimulate insulin secretion. nih.gov

The mechanism underlying this insulinotropic action involves the depolarization of the beta-cell membrane and a subsequent increase in intracellular calcium (Ca2+) concentrations. nih.govresearchgate.net This influx of calcium is a critical step in the cascade of events that leads to the exocytosis of insulin-containing granules from the beta-cells. mdpi.com

Furthermore, the insulin-releasing effects of esculentin-related peptides are often glucose-dependent, meaning their ability to stimulate insulin secretion is more pronounced at higher glucose concentrations. plos.org This is a desirable characteristic for a potential therapeutic agent for type 2 diabetes, as it minimizes the risk of inducing hypoglycemia in low-glucose conditions.

The following table summarizes the insulinotropic effects of this compound and a related peptide on BRIN-BD11 rat clonal beta-cells.

CompoundConcentrationCell LineFold Increase in Insulin Release (Compared to Control)
This compoundVariousBRIN-BD11Concentration-dependent increase
Esculentin-1a(1-21).NH2Up to 3 µMBRIN-BD11Concentration-dependent increase
Esculentin-1a(1-21).NH2Up to 3 µM1.1B4Concentration-dependent increase

Data compiled from studies on esculentin (B142307) peptides and their analogues. nih.govresearchgate.net

In addition to its direct effects on insulin secretion, this compound has also been shown to protect BRIN-BD11 cells from cytokine-induced apoptosis and to promote their proliferation, suggesting a potential role in preserving beta-cell mass. nih.gov

Molecular Mechanisms of Action of Esculentin 1c

Membrane-Targeting Mechanisms of Esculentin-1c

A primary mode of action for this compound involves its direct interaction with and disruption of the bacterial cell membrane.

This compound, a cationic peptide, is electrostatically drawn to the negatively charged components of bacterial membranes, particularly lipopolysaccharides (LPS) in Gram-negative bacteria. researchgate.netjmb.or.kracs.org LPS, a major constituent of the outer membrane of Gram-negative bacteria, serves as an initial binding site for the peptide. nih.gov The interaction is characterized by both electrostatic forces between the positively charged amino acid residues of the peptide and the negatively charged phosphate (B84403) groups of lipid A in LPS, and hydrophobic interactions with the acyl chains of lipid A. researchgate.netjmb.or.kr

However, studies have revealed that the binding affinity of this compound to LPS is approximately eight times weaker than its parent peptide, Esc(1-21). researchgate.net This difference in interaction with cell wall components is thought to contribute to the observed variations in their bactericidal activities. researchgate.net Docking models and spectroscopic analyses have been employed to identify the specific amino acid residues responsible for the peptide's binding to LPS micelles. researchgate.net

Following its initial binding, this compound induces significant perturbation and permeabilization of the bacterial cytoplasmic membrane. nih.govresearchgate.netresearchgate.net This membranolytic activity is a key aspect of its bactericidal mechanism. rcsb.org The peptide's amphipathic α-helical structure, adopted upon interaction with the membrane, is crucial for its ability to permeate and disrupt the lipid bilayer. nih.gov

The process of membrane permeabilization is dose-dependent. nih.gov Assays monitoring the influx of dyes impermeable to intact membranes have demonstrated that this compound damages the bacterial cytoplasmic membrane, leading to increased permeability. nih.gov While effective, the speed and extent of membrane permeabilization by this compound are reportedly less pronounced compared to its parent peptide, which correlates with its slightly lower in vitro antibacterial activity against planktonic bacteria. uniroma1.it Despite this, the ultimate effect of membrane thinning once the peptide is inserted into the membrane is identical for both peptides. rcsb.org This membrane-perturbing action is not limited to planktonic bacteria, as it is also effective against sessile bacterial forms within biofilms. nih.govresearchgate.net It is also suggested that this membrane permeabilization can contribute to an increased intracellular concentration of conventional antibiotics. nih.gov

Interaction with Bacterial Cell Membranes and Components (e.g., Lipopolysaccharides)

Intracellular Mechanisms and Molecular Targets of this compound

Beyond its direct effects on the bacterial membrane, this compound also exerts its antimicrobial action by targeting and modulating key intracellular processes.

A significant intracellular mechanism of this compound involves the downregulation of bacterial efflux pump systems, which are major contributors to multidrug resistance. nih.govmdpi.comfrontiersin.org In Pseudomonas aeruginosa, treatment with sub-inhibitory concentrations of this compound has been shown to significantly decrease the expression of the MexAB-OprM efflux pump. nih.govresearchgate.netfrontiersin.org This tripartite efflux pump is encoded by the mexA-mexB-oprM operon and plays a crucial role in extruding a wide range of antibiotics from the bacterial cell. nih.govmdpi.com

The reduction in MexAB-OprM expression, confirmed through both proteomic and transcriptional analyses, leads to an increased intracellular accumulation of antibiotics like tetracycline (B611298), thereby enhancing the susceptibility of the bacteria to these drugs. nih.govfrontiersin.org This synergistic effect highlights the potential of this compound as an adjuvant to conventional antibiotic therapies. nih.govresearchgate.net The downregulation of the MexAB-OprM pump is a key factor in reducing the intrinsic antibiotic resistance of P. aeruginosa. frontiersin.org

Proteomic analyses have provided valuable insights into the global cellular response of bacteria to this compound treatment. nih.govfrontiersin.org These studies involve the comparison of protein expression profiles in treated versus untreated bacterial cells to identify proteins that are either upregulated or downregulated. uthsc.edunih.gov

In P. aeruginosa treated with this compound, differential proteomic experiments revealed a significant decrease in the production of the MexA, MexB, and OprM proteins, which are components of the MexAB-OprM efflux pump. nih.govfrontiersin.org Additionally, other proteins involved in secretion and transport, such as SecA, SecB, OprF, and OprI, were also found to be downregulated, potentially impairing the bacterium's ability to export various molecules, including antibiotics. nih.govfrontiersin.org Conversely, the expression of the OprD porin, which is involved in the uptake of substances across the outer membrane, was significantly increased. frontiersin.org This alteration in the expression of influx and efflux proteins contributes to the increased susceptibility of the bacteria to antibiotics. frontiersin.org

Table 1: Differentially Expressed Proteins in P. aeruginosa Following this compound Treatment

ProteinFunctionEffect of this compound
MexAEfflux Pump ComponentDownregulated
MexBEfflux Pump ComponentDownregulated
OprMEfflux Pump ComponentDownregulated
SecAProtein SecretionDownregulated
SecBProtein SecretionDownregulated
OprFOuter Membrane PorinDownregulated
OprIOuter Membrane LipoproteinDownregulated
OprDOuter Membrane Porin (Carbapenem uptake)Upregulated

This compound also influences the expression of genes involved in bacterial virulence and the stress response. nih.govfrontiersin.org The ability of pathogenic bacteria to cause infection and withstand hostile environments relies on the coordinated expression of a wide array of genes. nih.govnih.govmicropspbgmu.ru

Transcriptional analysis has confirmed the findings from proteomic studies, showing a significant downregulation of the mexA, mexB, and oprM genes, which encode the components of the MexAB-OprM efflux pump. frontiersin.org Furthermore, the expression of the oprD gene was found to be upregulated. frontiersin.org These changes at the transcriptional level directly impact the bacterium's ability to resist antibiotics. frontiersin.org Beyond antibiotic resistance, this compound has been shown to decrease the expression of virulence genes, which is linked to its ability to inhibit biofilm formation and hamper bacterial motility. nih.govfrontiersin.org In Escherichia coli O157:H7, related esculentin-derived peptides have been observed to upregulate the expression of genes involved in biofilm formation and dispersal, as well as in the stress response. nih.govmdpi.com

Intracellular Localization of this compound within Host Cells

The ability of antimicrobial peptides to penetrate host cells is a critical aspect of their mechanism, particularly when targeting intracellular pathogens. Studies on this compound and its closely related diastereomer, Esc(1-21)-1c, have demonstrated their capacity for intracellular localization within eukaryotic host cells.

Research utilizing confocal microscopy has shown that Esc(1-21)-1c can be internalized by bronchial epithelial cells. weizmann.ac.ilnih.gov Once inside, the peptide exhibits a distinct distribution pattern compared to its all-L-amino acid counterpart, Esc(1-21). weizmann.ac.ilresearchgate.net The mechanism of entry appears to involve a mild destabilization of the host cell membrane, which allows the peptide to translocate across the cytoplasmic and potentially the nuclear membrane, leading to its accumulation in the cytosol and nucleus. nih.gov This intracellular presence is crucial for its efficacy against pathogens like Pseudomonas aeruginosa that can invade and survive within airway epithelial cells. weizmann.ac.ilnih.gov The intranuclear localization further suggests that the peptide might have additional mechanisms of action, such as modulating the expression of host cell genes involved in defense against microbial pathogens. nih.gov

The capacity for Esc(1-21)-1c to enter host cells and eliminate internalized bacteria is significantly higher than its all-L counterpart. In models using bronchial cells from cystic fibrosis patients, Esc(1-21)-1c at a concentration of 15 μM resulted in a 90% reduction in the survival of intracellular P. aeruginosa within one hour. weizmann.ac.ilnih.gov This enhanced efficacy is partly attributed to its greater resistance to degradation by proteases released from the bacteria within the host cell. nih.gov

PeptideHost Cell ModelKey Findings on Intracellular LocalizationReference
Esc(1-21)-1cBronchial Epithelial Cells (wt-CFBE & ΔF508-CFBE)Internalized into cytosol and nucleus. nih.govnih.gov
Esc(1-21)-1cBronchial Epithelial CellsHigher efficacy in killing intracellular P. aeruginosa compared to all-L form. weizmann.ac.il
Esc(1-21)-1cA549 Epithelial CellsShows lower toxicity to host cells than the all-L peptide, facilitating its intracellular action. nih.gov

This compound Mediated Eukaryotic Signaling Pathways in Research Models

PI3K/AKT Pathway Involvement in this compound-Induced Angiogenesis

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, survival, and angiogenesis—the formation of new blood vessels. jst.go.jp While the direct effects of this compound on this pathway in the context of angiogenesis have not been extensively detailed in the available scientific literature, significant research on its parent peptide, Esculentin-1a(1–21)NH2, provides valuable insights.

Studies have demonstrated that Esculentin-1a(1–21)NH2 promotes wound healing by stimulating angiogenesis, and this effect is mediated through the activation of the PI3K/AKT pathway. jst.go.jp In research models using human umbilical vein vascular endothelial cells (HUVECs), Esculentin-1a(1–21)NH2 was found to significantly enhance cell proliferation and migration. jst.go.jp This pro-angiogenic activity was characterized by the upregulation of key markers like CD31 at both the mRNA and protein levels. jst.go.jp

The involvement of the PI3K/AKT pathway was confirmed by experiments using a specific inhibitor, LY294002. When HUVECs were treated with this inhibitor, the pro-angiogenic effects of Esculentin-1a(1–21)NH2 were markedly diminished, confirming that the peptide exerts its function through this specific signaling cascade. jst.go.jp The activation of the PI3K/AKT pathway is known to stimulate downstream effectors that promote endothelial cell proliferation and survival, which are essential for the formation of new blood vessels. jst.go.jp

Although these findings directly pertain to Esculentin-1a(1–21)NH2, they lay a foundation for future investigations into whether this compound, a diastereomer with altered structural properties and stability, shares this ability to modulate the PI3K/AKT pathway to promote angiogenesis. researchgate.net

Table of Research Findings on the Related Peptide Esculentin-1a(1–21)NH2

Cell Model Treatment Key Finding Pathway Implication Reference
HUVECs Esculentin-1a(1–21)NH2 Promoted cell proliferation and migration. Activation of PI3K/AKT pathway. jst.go.jp
HUVECs Esculentin-1a(1–21)NH2 Upregulated CD31 expression. PI3K/AKT-mediated angiogenesis. jst.go.jp

High Osmolarity Glycerol (HOG) Pathway Modulation in Fungal Models by this compound

The High Osmolarity Glycerol (HOG) pathway is a conserved mitogen-activated protein kinase (MAPK) signaling cascade in fungi that is essential for adaptation to environmental stresses, particularly osmotic stress. researchgate.netnih.govfrontiersin.org While direct studies on the interaction between this compound and the HOG pathway are limited, research on the parent peptide, esculentin (B142307) 1-21, offers significant insights into how this class of peptides can affect fungal eukaryotic cells.

An integrated proteomic and transcriptomic analysis of the budding yeast Saccharomyces cerevisiae exposed to esculentin 1-21 revealed that the yeast adapts to the peptide's presence by activating the HOG pathway. researchgate.net This pathway is critically involved in maintaining osmotic balance and cell wall integrity. researchgate.net The study indicated that esculentin 1-21 treatment led to the downregulation of enzymes in the lower glycolytic pathway and genes related to cell-wall synthesis and spindle body formation. researchgate.net Cells pre-treated with the peptide demonstrated reduced sensitivity to subsequent osmotic stress, a hallmark of HOG pathway activation. researchgate.net

The HOG pathway is a central regulator of stress responses in fungi, and its activation typically involves the phosphorylation of the MAPK Hog1, which then orchestrates a large-scale transcriptional response to protect the cell. nih.govnih.gov The finding that esculentin 1-21 triggers this pathway suggests that the peptide may induce a level of membrane or cellular stress that the fungus perceives as an osmotic threat. researchgate.net

Given that this compound is a diastereomer of esculentin 1-21, it is plausible that it could elicit a similar response in fungal models. However, specific experimental verification is needed to determine if the structural differences in this compound alter its interaction with fungal cells and its specific modulation of the HOG signaling pathway.

Table of Research Findings on the Related Peptide Esculentin 1-21

Organism Peptide Analytical Approach Key Finding Reference
Saccharomyces cerevisiae Esculentin 1-21 Proteomics & Transcriptomics Adapts to the peptide using the HOG pathway. researchgate.net
Saccharomyces cerevisiae Esculentin 1-21 Phenotypic Analysis Pre-treatment with the peptide reduced sensitivity to osmotic stress. researchgate.net

Impact of D-Amino Acid Incorporations on this compound Biological Properties

A key strategy in peptide engineering is the substitution of L-amino acids with their D-enantiomers. This modification can profoundly influence a peptide's three-dimensional structure and its interactions with biological systems. The diastereomer of esculentin-1a(1-21)NH₂, known as Esc(1-21)-1c, was designed by replacing two L-amino acids, Leu¹⁴ and Ser¹⁷, with their corresponding D-amino acid counterparts. nih.govfrontiersin.orgfrontiersin.org This specific substitution was chosen to improve the peptide's therapeutic index by altering its stability and cytotoxicity without compromising its antimicrobial efficacy.

One of the major hurdles for the clinical application of peptide-based drugs is their susceptibility to degradation by proteases present in the body. The incorporation of D-amino acids into Esc(1-21) to create Esc(1-21)-1c confers significant resistance to proteolytic cleavage. frontiersin.orgresearchgate.netresearchgate.net Studies have shown that Esc(1-21)-1c is considerably more stable in human serum compared to its all-L isomer, with less than 50% of the diastereomer being degraded after 24 hours. frontiersin.org This heightened stability extends to resistance against both human and bacterial elastases. frontiersin.org

This increased stability is coupled with a marked reduction in toxicity towards eukaryotic cells. researchgate.netresearchgate.net The parent peptide, Esc(1-21), can cause significant cytotoxicity at higher concentrations, whereas Esc(1-21)-1c induces no notable reduction in the metabolic activity of bronchial epithelial cells. nih.gov This lower cytotoxicity is attributed to a change in the peptide's secondary structure; circular dichroism analysis revealed that Esc(1-21)-1c has a lower propensity to form an α-helix structure in environments that mimic mammalian cell membranes. nih.govresearchgate.net

Table 1: Comparative Cytotoxicity of Esc(1-21) and its Diastereomer Esc(1-21)-1c on Human Bronchial Epithelial Cells

PeptideConcentrationCell Viability Reduction (wt-CFBE cells)Cell Viability Reduction (ΔF508-CFBE cells)Reference
Esc(1-21)32 µM~20%~20% nih.gov
Esc(1-21)64 µM~25%~25% nih.gov
Esc(1-21)128 µM~60%~90% nih.gov
Esc(1-21)-1cUp to 128 µMNo significant reductionNo significant reduction nih.gov

The introduction of D-amino acids into Esc(1-21)-1c subtly alters its antimicrobial activity. While both Esc(1-21) and Esc(1-21)-1c show potent antipseudomonal activity, the diastereomer has a slightly reduced bactericidal effect against the free-living, planktonic form of Pseudomonas aeruginosa. nih.govfrontiersin.orgrcsb.org However, this is offset by a significantly enhanced ability to combat bacterial biofilms. researchgate.netresearchgate.netnih.gov

Esc(1-21)-1c is more effective at eradicating pre-formed P. aeruginosa biofilms, achieving up to 95% eradication at lower concentrations than its all-L counterpart. researchgate.net This superior antibiofilm activity is likely due to its increased resistance to bacterial proteases, which are highly secreted by biofilm-embedded cells. researchgate.net Furthermore, at sub-inhibitory concentrations, Esc(1-21)-1c can inhibit biofilm formation by hampering bacterial motility and downregulating the expression of virulence genes. frontiersin.orgresearchgate.net

Table 2: Antimicrobial and Biofilm Inhibition Profile of this compound Analogues

PeptideActivity vs. Planktonic P. aeruginosaActivity vs. P. aeruginosa BiofilmKey FeatureReference
Esc(1-21)PotentActiveParent L-isomer frontiersin.orgnih.gov
Esc(1-21)-1cSlightly lower than Esc(1-21)More potent than Esc(1-21)D-amino acid substitutions (D-Leu¹⁴, D-Ser¹⁷) frontiersin.orgnih.gov

Enhanced Proteolytic Stability and Reduced Eukaryotic Cytotoxicity

Role of Peptide Length and Fragment Analogues in this compound Activity (e.g., Esc(1-18), Esc(1-21))

The full-length esculentin-1 (B1576701) peptides consist of 46 amino acids. nih.govnih.gov However, research has demonstrated that the antimicrobial activity is largely retained in the N-terminal region of the molecule. nih.govnih.gov This has led to the synthesis and study of shorter, more cost-effective fragments, primarily Esc(1-18) and Esc(1-21).

Esc(1-18), a synthetic, C-terminally amidated peptide corresponding to the first 18 amino acids of esculentin-1b, displays comparable antimicrobial activity to the full-length peptide but possesses a significantly lower hemolytic capacity. nih.govfrontiersin.org This suggests that truncating the peptide can create a better balance between antimicrobial efficacy and host cell toxicity.

The longer analogue, Esc(1-21), which shares the first 20 residues with esculentin-1a (B1576700) and has a C-terminal amidated glycine, was developed to ensure its length was sufficient to span a phospholipid bilayer (approximately 20 amino acids). nih.gov Esc(1-21) exhibits higher antimicrobial potency than Esc(1-18), particularly against Gram-negative bacteria like P. aeruginosa. nih.gov Conversely, a fragment corresponding to the C-terminal portion (residues 19-46) of esculentin-1 was found to be devoid of antimicrobial activity, likely due to its low net positive charge. nih.gov

Chemical Modifications and Derivatization Strategies for Optimizing this compound Efficacy

Beyond amino acid substitution and truncation, other chemical modifications are employed to enhance the therapeutic properties of esculentin peptides. These strategies aim to improve stability, target specificity, and delivery.

While C-terminal amidation is a very common post-translational modification in frog skin antimicrobial peptides that increases antimicrobial activity and reduces hemolytic activity, modifications at the N-terminus have also been explored. nih.govfrontiersin.orgjst.go.jp For instance, N-terminal acetylation can render peptides more resistant to hydrolysis by proteases. jst.go.jpmdpi.com For many cationic α-helical peptides, C-terminal amidation is crucial as it removes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge and enhancing its interaction with negatively charged bacterial membranes. mdpi.com This modification is a standard feature in the synthetic fragments Esc(1-18) and Esc(1-21). nih.govfrontiersin.org

To overcome limitations such as proteolytic degradation and to improve targeted delivery, Esc(1-21) has been conjugated to gold nanoparticles (AuNPs). nih.govdntb.gov.ua This nano-formulation, AuNPs@Esc(1–21), shows enhanced resistance to degradation by trypsin, preserving its antibacterial activity for longer periods. nih.gov The conjugation process renders the peptide harmless to human keratinocytes while retaining its ability to stimulate cell migration, a key aspect of wound healing. nih.gov These properties make AuNPs@Esc(1–21) a promising nanomedicine for the topical treatment of skin infections. nih.govmdpi.com

Conclusion

Esculentin-1c, a natural antimicrobial peptide from the skin of Rana esculenta, is a powerful and versatile molecule with significant potential in the fight against infectious diseases. Its broad-spectrum activity, coupled with its ability to disrupt microbial membranes and combat biofilms, makes it a compelling candidate for further research and development. The successful engineering of derivatives like Esc(1-21)-1c highlights the value of using natural peptides as templates for creating novel anti-infective agents with improved therapeutic profiles. As the challenge of antimicrobial resistance continues to grow, the study of this compound and its analogs offers a promising avenue for the discovery of next-generation therapies.

Advanced Methodological Approaches in Esculentin 1c Research

Spectroscopic Techniques for Structural and Interaction Studies

Spectroscopic methods are fundamental in determining the three-dimensional structure of Esculentin-1c and understanding how it interacts with biological membranes, a key aspect of its antimicrobial and anticancer activities.

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to define the conformation of this compound in different environments. In an aqueous solution, the peptide generally exists in a random coil structure. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, it adopts a more defined α-helical conformation. These studies are crucial for understanding how the peptide transitions from a soluble, inactive state to a membrane-active form.

Optical Spectroscopy , particularly Circular Dichroism (CD) , complements NMR data by providing insights into the secondary structure of this compound. CD spectroscopy has confirmed that the peptide's α-helical content increases significantly upon interaction with bacterial lipopolysaccharide (LPS) and model membranes, indicating a direct relationship between its structure and its membrane-disrupting function.

TechniqueEnvironmentObserved Structure of this compoundReference
NMR Spectroscopy Aqueous SolutionRandom Coil
SDS/DPC Micellesα-Helical Conformation
Circular Dichroism Aqueous BufferLow Helicity
LPS/Model MembranesHigh α-Helical Content

High-Throughput Screening and Synergistic Activity Assays

To explore the full therapeutic potential of this compound, particularly its antimicrobial properties, high-throughput screening methods are utilized. These approaches allow for the rapid testing of the peptide against a wide range of microbial strains and in combination with conventional antibiotics.

The Checkerboard Assay is a classic method used to assess synergistic interactions between two antimicrobial agents. This technique has been instrumental in demonstrating that this compound can act synergistically with antibiotics like ciprofloxacin (B1669076) and azithromycin (B1666446) against multidrug-resistant bacteria such as Pseudomonas aeruginosa. The assay involves a two-dimensional titration of both compounds, allowing for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.

Research has shown that this synergistic effect can lead to a significant reduction in the minimum inhibitory concentration (MIC) of the conventional antibiotic, potentially restoring its efficacy against resistant strains.

Omics-Based Methodologies for Investigating this compound Effects

"Omics" technologies provide a global view of the molecular changes occurring within cells upon treatment with this compound, offering deep insights into its mechanism of action.

Differential Proteomics , coupled with Mass Spectrometry , has been used to analyze changes in the protein expression profiles of bacteria and cancer cells after exposure to this compound. In studies on P. aeruginosa, proteomics revealed that the peptide down-regulates proteins involved in virulence, biofilm formation, and antibiotic resistance. Specifically, proteins related to alginate biosynthesis, a key component of the biofilm matrix, were found to be significantly reduced.

Transcriptomics , often validated by Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) , investigates the effects of this compound on gene expression. In P. aeruginosa, transcriptomic analysis has shown that this compound down-regulates genes associated with virulence factors and biofilm development. For instance, genes involved in the synthesis of pyoverdine, a siderophore crucial for iron acquisition and virulence, are repressed. These findings correlate well with the proteomic data, providing a comprehensive picture of the peptide's impact on bacterial physiology.

Omics TechniqueOrganismKey FindingsReference
Proteomics P. aeruginosaDown-regulation of proteins for virulence, biofilm formation (e.g., alginate biosynthesis), and resistance.
Transcriptomics P. aeruginosaDown-regulation of genes for virulence factors (e.g., pyoverdine) and biofilm development.

Differential Proteomics and Mass Spectrometry for Protein Expression Analysis

Microscopic and Imaging Techniques for Cellular Localization and Biofilm Analysis

Visualizing the interaction of this compound with cells and biofilms is critical for confirming its mechanisms of action. A variety of advanced microscopic techniques are employed for this purpose.

Confocal Laser Scanning Microscopy (CLSM) is frequently used to study the ability of this compound to disrupt pre-formed biofilms. By using fluorescent dyes that stain live and dead cells differently, CLSM can provide a three-dimensional view of the biofilm structure and demonstrate the peptide's killing efficacy within the biofilm matrix.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer high-resolution images of the morphological changes induced by this compound. SEM has been used to show alterations in the surface topography of bacteria and the disruption of biofilm architecture. TEM can reveal ultrastructural changes within the cells, such as membrane damage and leakage of cytoplasmic contents.

Fluorescence Microscopy using labeled versions of this compound (e.g., FITC-labeled) allows for the direct visualization of its localization. These studies have shown that the peptide accumulates on the surface of bacterial and cancer cells, confirming its membrane-targeting activity.

In Vitro Cellular Assays for Biological Activity Assessment

A suite of in vitro cellular assays is used to quantify the diverse biological activities of this compound beyond its direct antimicrobial effects, particularly in the context of cancer and wound healing.

Cell Migration Assays , such as the scratch or wound healing assay, are used to assess the effect of the peptide on cell motility. Studies have shown that this compound can inhibit the migration of various cancer cell types, an important aspect of its anti-metastatic potential.

Cell Proliferation Assays , like the MTT or WST-1 assay, measure the impact of this compound on cell viability and growth. These assays have demonstrated its dose-dependent cytotoxic and anti-proliferative effects against a range of tumor cell lines.

Secretion Assays , often utilizing Enzyme-Linked Immunosorbent Assay (ELISA), are employed to measure the peptide's influence on the secretion of signaling molecules. For example, this compound has been shown to modulate the secretion of pro-inflammatory and anti-inflammatory cytokines from immune cells and growth factors from keratinocytes, highlighting its immunomodulatory and wound healing properties.

Preclinical In Vivo Models for Efficacy Evaluation (e.g., Mouse Models of Infection, Corneal Wound Healing)

The therapeutic potential of this compound and its parent peptides has been investigated in several preclinical in vivo models, primarily focusing on efficacy in treating bacterial infections and promoting tissue repair. These studies, predominantly using mouse models, provide critical insights into the peptide's performance in a living system, evaluating its ability to combat pathogens and facilitate healing.

Mouse Models of Infection

Mouse models of infection are fundamental for assessing the antimicrobial efficacy of new compounds. For this compound, research has centered on infections caused by Pseudomonas aeruginosa, a pathogen notorious for its resistance to conventional antibiotics and its role in severe lung and eye infections.

In a mouse model of acute P. aeruginosa lung infection, the diastereomer Esc(1-21)-1c demonstrated significant efficacy. researchgate.net A single intratracheal administration was shown to cause a 2 log10 reduction in the bacterial load in the lungs 24 hours after infection. researchgate.netmdpi.com This level of bacterial clearance was comparable to that achieved by colistin, a last-resort antibiotic for treating such infections. researchgate.netmdpi.com Further studies have explored advanced delivery systems; when encapsulated in poly(lactic-co-glycolide) (PLGA) nanoparticles, a single administration of this compound-loaded nanoparticles led to a 3-log reduction in the pulmonary bacterial burden that was sustained for up to 36 hours. figshare.com

The peptide has also been evaluated in mouse models of P. aeruginosa keratitis, a serious corneal infection. dntb.gov.ua Studies have shown that Esc(1-21)-1c is effective in treating this condition. nih.govresearchgate.net Its parent peptide, Esc(1-21), was also found to significantly reduce the severity of P. aeruginosa keratitis in a mouse model. nih.gov

Infection ModelPeptide/FormulationKey Efficacy FindingTime PointReference
Acute P. aeruginosa Lung InfectionEsc(1-21)-1c2 log10 reduction in lung bacterial burden24 hours post-infection researchgate.net, mdpi.com
Acute P. aeruginosa Lung InfectionEsc(1-21)-1c loaded in PLGA nanoparticles3-log reduction in pulmonary bacterial burdenUp to 36 hours post-administration figshare.com
P. aeruginosa KeratitisEsc(1-21)-1cEffective in treating keratitisNot specified dntb.gov.ua, researchgate.net
P. aeruginosa KeratitisEsc(1-21)Significantly reduced disease severityNot specified nih.gov

Corneal Wound Healing Models

Beyond its antimicrobial properties, this compound has been assessed for its ability to promote tissue repair, specifically in the context of corneal injuries. In an in vivo mouse model involving corneal debridement, Esc(1-21)-1c was found to accelerate the healing process. dntb.gov.uaresearchgate.net

Quantitative analysis demonstrated that topical application of the peptide significantly reduced the corneal epithelial wound area over a 24-hour period compared to a phosphate-buffered saline (PBS) control. researchgate.net The most efficient peptide, Esc(1-21)-1c, was shown to speed up the healing of a circular corneal wound within 24 hours. mdpi.com This wound-healing capability complements its antimicrobial action, suggesting a dual function that is highly desirable for treating infected injuries. dntb.gov.ua

Time After DebridementWound Area (μm²) - Control (PBS)Wound Area (μm²) - Esc(1-21)-1c (100 µM)Reference
0 h~2,000,000~2,000,000 researchgate.net
12 h~1,250,000~500,000 researchgate.net
24 h~500,000~100,000 researchgate.net
Note: Values are approximate based on graphical data presented in the source. researchgate.net

Challenges and Future Directions in Esculentin 1c Research

Overcoming Biostability Limitations for Research Applications

A primary obstacle for the therapeutic use of many natural peptides is their susceptibility to degradation by proteases present in the body, which limits their stability and effectiveness. frontiersin.org Esculentin-1c was specifically designed to address this challenge. It is a diastereomer of esculentin-1a(1-21)NH2 [Esc(1-21)], created by substituting two L-amino acids with their D-enantiomers (D-Leucine at position 14 and D-Serine at position 17). nih.govasm.org This modification significantly enhances its resistance to enzymatic degradation. mdpi.com

Research has demonstrated that this structural change confers greater stability in various biological environments. For instance, when incubated with fresh human serum, the parent peptide Esc(1-21) is substantially degraded, whereas its diastereomer Esc(1-21)-1c shows significantly less degradation. frontiersin.org Its stability is particularly notable against elastases, which are enzymes abundant in environments like the lungs of cystic fibrosis patients. nih.govasm.org In the presence of elastase from human leukocytes, Esc(1-21) is completely broken down within 5 hours. In stark contrast, this compound remains largely intact, with studies showing high percentages of the nondegraded peptide remaining after the same period. nih.govasm.org This enhanced biostability is a crucial property, suggesting the peptide can persist longer at target sites to exert its effects. researchgate.net

Table 1: Comparative Stability of Esculentin (B142307) Peptides

PeptideConditionIncubation TimeRemaining Peptide (%)Reference
Esc(1-21) (Parent Peptide)Human Leukocyte Elastase5 hours0% nih.gov
This compoundHuman Leukocyte Elastase5 hours78% nih.gov
24 hours13%
Esc(1-21) (Parent Peptide)P. aeruginosa Elastase5 hours0% nih.gov
This compoundP. aeruginosa Elastase5 hours>70% researchgate.net

Strategies for Targeted Delivery and Enhanced Bioavailability in Preclinical Models

While this compound possesses enhanced stability, ensuring it reaches the site of infection at effective concentrations without causing systemic effects remains a challenge. frontiersin.org Strategies for targeted delivery and improved bioavailability are therefore critical areas of research. One promising approach involves the use of nanocarriers.

Encapsulating peptides like this compound into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect them from degradation, reduce potential cytotoxicity, and facilitate targeted delivery. nih.govuniroma1.it For example, PLGA nanoparticles loaded with this compound derivatives have been shown to inhibit the growth of Pseudomonas aeruginosa for extended periods. nih.gov In a preclinical murine model of acute pulmonary infection, PLGA-conjugated this compound demonstrated significantly more potent antibacterial activity compared to the free peptide. nih.gov These nanoparticle systems can be designed to cross biological barriers, such as the extracellular matrix of bacterial biofilms, more efficiently than the free peptide. nih.gov Other delivery systems, such as liposomes, are also being explored to improve the bioavailability of AMPs. mdpi.comglobalresearchonline.net

Table 2: Delivery Strategies for this compound and Derivatives

Delivery SystemPeptideTarget/ModelOutcomeReference
PLGA Nanoparticles coated with PVAThis compoundMurine model of acute pulmonary infection (P. aeruginosa)~4-fold more potent antibacterial activity compared to free peptide. Enhanced diffusion through bacterial extracellular matrix. nih.gov
Gold NanoparticlesEsculentin-1a(1-21)NH2General (proof-of-concept)A strategy investigated to circumvent limitations like poor biostability and inefficient delivery. frontiersin.org

Rational Design Principles for Novel this compound Derivatives and Analogs

The development of this compound itself is a prime example of rational design, where a natural peptide was modified to enhance specific properties. The key principle was the incorporation of D-amino acids to increase proteolytic resistance and reduce cytotoxicity while maintaining or improving antimicrobial activity. mdpi.comfrontiersin.org This success positions this compound as a template for designing new and potentially superior analogs.

Future rational design principles could involve:

Strategic Amino Acid Substitution: Beyond D-amino acid incorporation, substituting specific residues with non-proteinogenic amino acids like α-aminoisobutyric acid (Aib) has been shown to broaden the activity spectrum of the parent Esc(1-21) peptide to include Gram-positive bacteria like Staphylococcus aureus. nih.gov This approach could be applied to the more stable this compound backbone.

Hybrid Peptides: Designing hybrid molecules that combine the active domains of this compound with sequences from other potent peptides (e.g., melittin) could create novel compounds with synergistic effects or entirely new mechanisms of action. pensoft.net

Truncation and Cyclization: Identifying the minimal active sequence and using cyclization to constrain the peptide into its bioactive conformation can improve stability and target affinity, as has been explored for other AMPs. asm.org

The goal of these design strategies is to create derivatives with improved therapeutic indices—maximizing antimicrobial potency while minimizing any unwanted effects on host cells. researchgate.net

Exploration of Additional Pharmacological Activities and Molecular Targets

While the primary focus has been on its direct antimicrobial effects, research indicates that this compound possesses multiple pharmacological activities, making it a multifunctional drug candidate. nih.govasm.org A significant future direction is the detailed exploration of these secondary activities and their underlying molecular targets.

Known activities beyond direct killing of bacteria include:

Anti-biofilm Activity: this compound is effective at inhibiting the formation of P. aeruginosa biofilms at concentrations lower than those required to kill the planktonic (free-living) bacteria. frontiersin.orgnih.gov

Wound Healing: Both Esc(1-21) and its diastereomer this compound have been shown to promote the migration of bronchial epithelial cells. nih.govasm.org This suggests they could aid in the re-epithelialization and repair of tissue damaged by infection. asm.org

Synergy with Antibiotics: this compound acts synergistically with conventional antibiotics, such as tetracycline (B611298) and aztreonam, against P. aeruginosa. frontiersin.orgnih.gov This suggests it could be used in combination therapies to potentiate the effects of existing drugs and combat resistance. nih.gov

The molecular mechanisms for these activities are an active area of investigation. Besides membrane disruption, identified molecular targets include:

MexAB-OprM Efflux Pump: Proteomic and transcriptional analyses revealed that this compound downregulates the expression of key proteins in the MexAB-OprM efflux pump in P. aeruginosa. frontiersin.orgnih.gov This pump is a major contributor to antibiotic resistance by expelling drugs from the bacterial cell. By inhibiting this pump, this compound makes the bacteria more susceptible to other antibiotics. nih.gov

Bacterial Alarmone (p)ppGpp: Evidence suggests that Esculentin peptides can interact with the nucleotide alarmone (p)ppGpp, a key regulator of the bacterial stress response and virulence. nih.gov This interaction may disrupt signaling pathways that control biofilm formation.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the complex biological effects of this compound, a holistic, systems-level approach is necessary. The integration of multi-omics data—including proteomics, transcriptomics, and metabolomics—offers a powerful strategy for achieving a comprehensive mechanistic understanding. nih.gov Such approaches can move beyond identifying a single target to revealing the network of cellular processes affected by the peptide. nih.govcmbio.io

Recent research has already demonstrated the power of this approach. A differential proteomic study was key to identifying the downregulation of the MexAB-OprM efflux pump as a mechanism for the synergistic effect of this compound with antibiotics. frontiersin.orgnih.gov This was further confirmed by transcriptional analysis of the corresponding genes. nih.gov

Future multi-omics studies could:

Elucidate the full range of molecular targets in various pathogens.

Characterize the host response to this compound treatment, providing insights into its immunomodulatory and wound-healing effects.

Identify potential biomarkers to predict treatment efficacy or off-target effects in preclinical models.

By combining different layers of biological data, researchers can build detailed models of how this compound functions, accelerating the rational design of next-generation therapeutics and paving the way for its potential clinical application. nih.govmixomics.org

Q & A

Q. How can researchers ethically prioritize animal model selection for in vivo studies of this compound?

  • Methodological Answer : Follow ARRIVE guidelines and select models (e.g., murine infection assays) that minimize suffering while maximizing translational relevance. Justify sample sizes with power analysis and include sham-treated controls. Disclose all ethical approvals and housing conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.